

A Technical Guide to the Solubility of Aminooxy-PEG3-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminooxy-PEG3-acid

Cat. No.: B605432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Aminooxy-PEG3-acid**, a bifunctional linker critical in bioconjugation, drug delivery, and the development of technologies like Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in experimental workflows. The hydrophilic polyethylene glycol (PEG) spacer is a key structural feature that enhances its solubility in aqueous media.[1][2]

Core Properties and Solubility Data

Aminooxy-PEG3-acid (CAS No: 1807540-79-9) is a PEG-based linker with a molecular weight of approximately 237.25 g/mol .[3][4] It typically appears as a colorless to light yellow oil in its pure form.[3] The molecule's structure, featuring a flexible, hydrophilic PEG chain terminated by a reactive aminooxy group and a carboxyl group, dictates its solubility profile. It is also available as an HCl salt, which can further improve aqueous solubility.

The solubility of a compound is a critical parameter for its use in various applications, from preparing stock solutions to performing conjugation reactions in buffered aqueous systems.

The following table summarizes the known quantitative solubility data for **Aminooxy-PEG3-acid**.

Solvent	Concentration	Remarks	Source
Dimethyl Sulfoxide (DMSO)	≥ 250 mg/mL (1053.74 mM)	Saturation point not determined. Hygroscopic DMSO can impact solubility.	MedchemExpress

Qualitative data, often provided by suppliers, indicates solvents in which the compound or its derivatives are known to be soluble. This information is valuable for selecting appropriate solvent systems for various applications.

Solvent	Compound Variant Mentioned	Source
Water	t-Boc-Aminooxy-PEG3-acid	BroadPharm
Dimethylformamide (DMF)	t-Boc-Aminooxy-PEG3-acid, Aminooxy-PEG3-azide	BroadPharm, Conju-Probe
Dichloromethane (DCM)	t-Boc-Aminooxy-PEG3-acid, Aminooxy-PEG3-azide	BroadPharm, Conju-Probe
Acetonitrile	Aminooxy-PEG3-azide	Conju-Probe
Tetrahydrofuran (THF)	Aminooxy-PEG3-azide	Conju-Probe

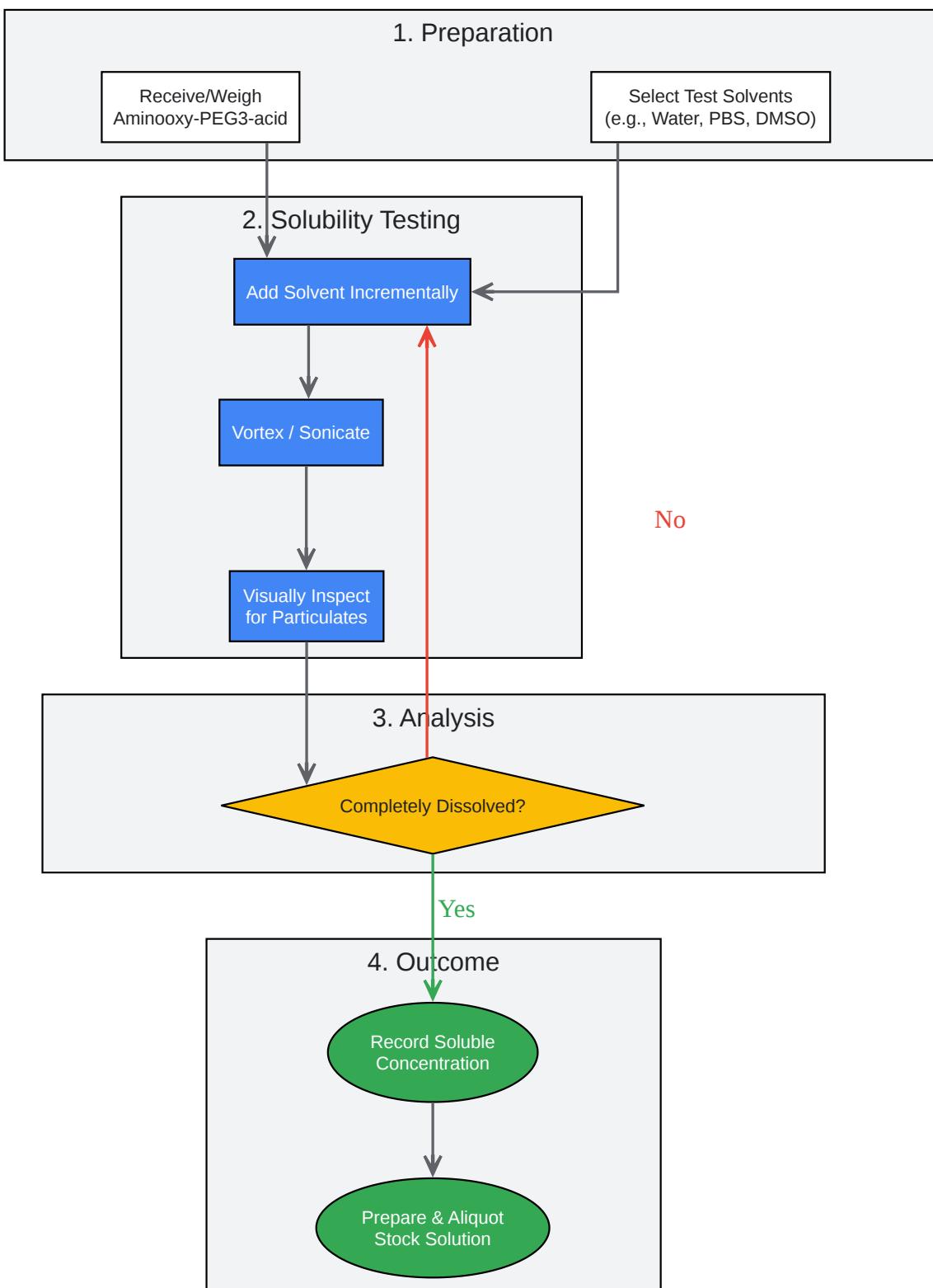
Experimental Protocols

Accurate solubility determination and solution preparation are crucial for experimental success. Below are generalized protocols relevant to handling **Aminooxy-PEG3-acid**.

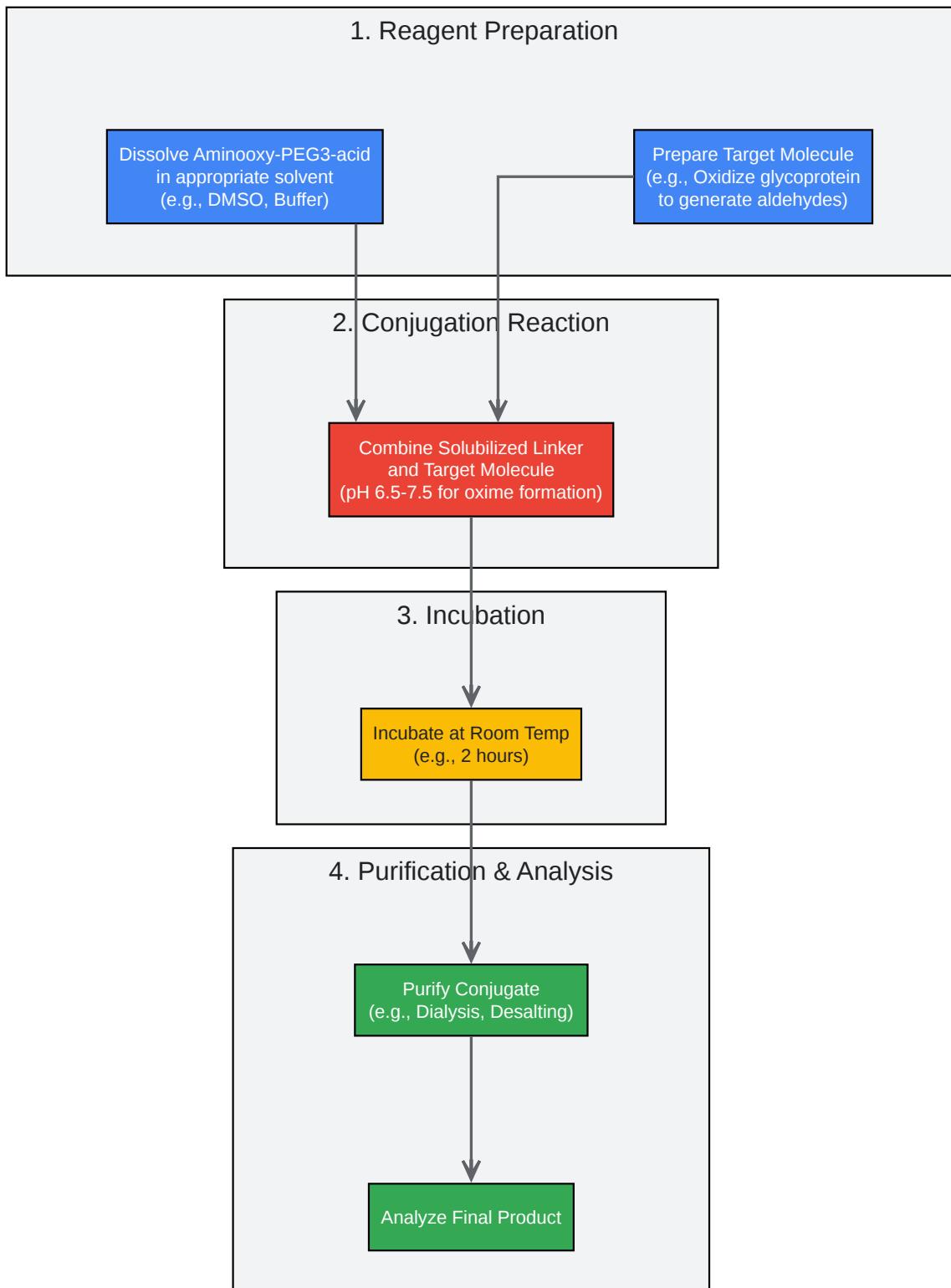
This protocol outlines a method for systematically determining the solubility of **Aminooxy-PEG3-acid** in a solvent of interest.

- Preparation:
 - Accurately weigh 1-5 mg of **Aminooxy-PEG3-acid** into a clear glass vial.
 - Select the desired solvent (e.g., deionized water, PBS pH 7.4, DMSO).

- Solvent Addition:
 - Add a small, precise volume of the solvent to the vial to achieve a high target concentration (e.g., add 100 μ L to 10 mg of compound for an initial concentration of 100 mg/mL).
 - Vortex the mixture vigorously for 30-60 seconds.
- Observation and Sonication:
 - Visually inspect the solution against a dark background for any undissolved particulates.
 - If particulates are present, place the vial in a bath sonicator for 5-10 minutes to aid dissolution.
- Incremental Dilution:
 - If the compound is not fully dissolved, add another precise volume of solvent to dilute the concentration (e.g., add another 100 μ L to halve the concentration).
 - Repeat the vortexing and sonication steps.
 - Continue this process of incremental dilution until the compound is fully dissolved. The solubility is the lowest concentration at which no solid material is visible.
- Documentation:
 - Record the final concentration as the determined solubility in that specific solvent at room temperature.


This protocol details the preparation of a stock solution in DMSO, a common solvent for this compound.

- Material Handling:
 - Warm the vial of **Aminooxy-PEG3-acid** to room temperature before opening to prevent moisture condensation, as the reagent can be hygroscopic.


- Use a fresh, anhydrous grade of DMSO, as absorbed water can impact solubility and reagent stability.
- Calculation:
 - Determine the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 100 mM stock solution (MW = 237.25 g/mol):
 - Mass required = $0.1 \text{ mol/L} * 0.001 \text{ L} * 237.25 \text{ g/mol} = 0.0237 \text{ g} = 23.7 \text{ mg.}$
- Dissolution:
 - Add the calculated mass of **Aminooxy-PEG3-acid** to a sterile microcentrifuge tube or vial.
 - Add the calculated volume of anhydrous DMSO.
 - Cap the vial tightly and vortex until the oil is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
- Storage:
 - Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.

Visualized Workflows

The following diagrams illustrate key workflows where the solubility of **Aminooxy-PEG3-acid** is a critical consideration.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the solubility of **Aminoxy-PEG3-acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for bioconjugation using **Aminooxy-PEG3-acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminooxy-PEG3-Acid HCl salt - CD Bioparticles [cd-bioparticles.net]
- 2. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glycodepot.com [glycodepot.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Aminooxy-PEG3-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605432#aminooxy-peg3-acid-solubility\]](https://www.benchchem.com/product/b605432#aminooxy-peg3-acid-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com